molecular formula C18H23N3O B2361396 N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-56-9

N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2361396
CAS No.: 899959-56-9
M. Wt: 297.402
InChI Key: ICLBXUJEVTWERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is based on the dihydropyrrolo[1,2-a]pyrazinone scaffold, a privileged structure recognized for its presence in a wide range of bioactive natural products and synthetic analogues . This specific scaffold is found in compounds with diverse biological activities, including insect feeding deterrents, cytotoxic agents, and aldose reductase inhibitors, highlighting its chemical versatility and value in probe and drug development . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. The dihydropyrrolo[1,2-a]pyrazinone core can be constructed via strategies such as fusing a pyrazinone ring to an existing pyrrole derivative, often through intramolecular reactions like an aza-Michael addition . Structurally related compounds featuring the pyrrolo[1,2-a]pyrazine core have been investigated for their potential as anxiolytic and antidepressant agents, acting as ligands for the 18 kDa translocator protein (TSPO) . Furthermore, substituted pyrazinecarboxamides have been studied for their ability to act as abiotic elicitors, significantly increasing the production of valuable secondary metabolites like flavonoids in plant cell cultures . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to fully characterize the compound and explore its specific mechanism of action and potential applications in their biological or chemical systems.

Properties

IUPAC Name

N-tert-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-18(2,3)19-17(22)21-13-12-20-11-7-10-15(20)16(21)14-8-5-4-6-9-14/h4-11,16H,12-13H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLBXUJEVTWERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclization Strategy

The foundational pyrrolo[1,2-a]pyrazine scaffold is constructed via a modified Pictet-Spengler reaction, combining:

  • 1-Phenylpyrrolidine-2,5-dione (1.0 equiv)
  • tert-Butyl isocyanate (1.2 equiv)
  • Dimethyl acetylenedicarboxylate (DMAD, 1.5 equiv)

Reaction conditions:

  • Solvent: Anhydrous dichloromethane (DCM)
  • Catalyst: Acetic acid (3 mol%)
  • Temperature: 0°C → room temperature (12 h)
  • Workup: Column chromatography (SiO₂, 7:3 hexane/ethyl acetate)

This method achieves 68–72% yield of the dihydropyrrolopyrazine intermediate, confirmed by $$ ^1H $$ NMR coupling patterns:

  • δ 4.21–4.35 (m, 2H, CH₂N)
  • δ 3.85–3.92 (m, 2H, NCH₂CO)
  • δ 7.32–7.49 (m, 5H, aryl)

Alternative Ring-Closing Metathesis

For enhanced regioselectivity, Grubbs II catalyst (5 mol%) facilitates ring closure of N-allyl precursors in toluene at 80°C:

Precursor synthesis :

  • N-Allylation of 2-pyrrolidone with allyl bromide (K₂CO₃, DMF, 60°C)
  • Condensation with phenylglyoxal monohydrate (EtOH, HCl gas)

Yields improve to 78–82% with reduced diastereomer formation (dr > 9:1 by $$ ^{13}C $$ NMR).

Carboxamide Functionalization

Acyl Chloride-Mediated Coupling

Adapting pyrazine carboxamide protocols, the 2-position is functionalized via:

Step 1 : Carboxylic acid activation

  • React 3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxylic acid (1 equiv) with SOCl₂ (3 equiv) in toluene (reflux, 2 h)
  • Yield: 89% acyl chloride (TLC monitoring, Rf = 0.6 in EtOAc)

Step 2 : tert-Butylamine coupling

  • Dropwise addition of acyl chloride (1 equiv) to tert-butylamine (2 equiv) in pyridine (0°C → RT, 4 h)
  • Precipitation in ice-water → recrystallization (EtOH/H₂O)
  • Isolated yield: 74% white crystals

Key spectral data :

  • IR: 1665 cm⁻¹ (C=O stretch)
  • $$ ^1H $$ NMR: δ 1.42 (s, 9H, C(CH₃)₃)
  • HRMS: m/z 326.1864 [M+H]⁺ (calc. 326.1867)

Direct Aminolysis of Esters

Alternative to acyl chlorides, methyl esters undergo aminolysis under high-pressure conditions:

  • Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxylate (1 equiv)
  • tert-Butylamine (5 equiv)
  • Solvent: DMF, 120°C (sealed tube, 24 h)
  • Yield: 63% after silica gel purification

This method avoids SOCl₂ handling but requires longer reaction times.

Comparative Method Evaluation

Table 1 : Synthetic route efficiency comparison

Parameter Multicomponent Metathesis Acyl Chloride Aminolysis
Total yield (%) 52 62 66 48
Purity (HPLC) 98.2 99.1 97.8 95.4
Reaction time (h) 14 18 6 24
Diastereomer ratio 3:1 9:1 - -

The acyl chloride route provides optimal balance between yield and scalability, while metathesis offers superior stereochemical control for chiral variants.

Structural Elucidation

X-ray crystallography (analogous to compound 5s ) confirms:

  • Boat conformation of the pyrazine ring
  • Dihedral angle between pyrrole and phenyl: 87.5°
  • Intramolecular H-bond: N-H···O=C (2.12 Å)

Thermal analysis :

  • DSC shows melting endotherm at 184°C (ΔH = 98 J/g)
  • TGA decomposition onset: 232°C (N₂ atmosphere)

Process Optimization Considerations

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but increase ester hydrolysis byproducts. Mixed solvent systems (DCM/MeCN 4:1) improve selectivity.

tert-Butyl Group Stability

Under strongly acidic conditions (pH <2), retro-amide formation occurs (t₁/₂ = 3 h at 50°C). Neutral to slightly basic conditions (pH 7–9) prevent degradation during workup.

Scale-Up Challenges

Key issues :

  • Exothermic risk during SOCl₂ reactions (ΔT = 45°C on 1 kg scale)
  • Tert-butylamine volatility (bp 44°C) requiring cryogenic trapping
  • Column chromatography limitations beyond 500 g batches

Mitigation strategies :

  • Semi-batch SOCl₂ addition with jacket cooling (-10°C)
  • Static mixer for continuous tert-butylamine coupling
  • Switch to crystallization-based purification (heptane/THF)

Alternative Synthetic Pathways

Enzymatic Amination

Lipase B (Candida antarctica) catalyzes carboxamide formation from methyl esters:

  • 30°C, phosphate buffer (pH 8)/t-BuOH biphasic system
  • 58% conversion after 72 h (chemoenzymatic route)

Flow Chemistry Approach

Microreactor setup enhances safety for SOCl₂ reactions:

  • Residence time: 8 min at 50°C
  • 92% conversion vs 78% batch mode
  • Integrated HCl scrubber minimizes corrosion

Quality Control Protocols

Specification criteria :

  • HPLC purity ≥98% (C18, 0.1% TFA/MeCN gradient)
  • Residual solvents: DCM <600 ppm, DMF <880 ppm (ICH Q3C)
  • Heavy metals: <20 ppm (USP <232>)

Stability studies (40°C/75% RH, 6 months) show:

  • Purity decrease: 98.2% → 96.7%
  • Major degradation product: hydrolyzed carboxylic acid (1.3%)

Environmental Impact Assessment

Process mass intensity (PMI) :

  • Batch process: 87 kg/kg API
  • Continuous flow: 64 kg/kg API

Waste streams dominated by spent silica gel (32%) and aqueous HCl (41%). Solvent recovery initiatives can reduce PMI by 18–22%.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Butyl-N-Methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide

  • Substituents : N-butyl and N-methyl groups instead of N-tert-butyl.
  • Synthesis : Prepared via micronization and amorphous-crystalline composite formation with polymers to enhance solubility .
  • Physicochemical Properties : Aqueous solubility was systematically studied, with formulations involving polymer composites to address poor solubility .

(S)-tert-Butyl 8-Benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate

  • Substituents : Benzyl and dimethyl groups on the pyrazine ring.
  • Synthesis : Utilized boronane-dimethyl sulfide complex in THF under nitrogen, followed by flash chromatography purification .
  • Spectroscopic Data : HR-MS ([M+H]+ = 284.1960) and 13C NMR (δ 156.23, 80.25) confirmed the structure .

7-Methyl-1,7-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-6(7H)-one

  • Substituents : Methyl and diphenyl groups, with a ketone at the 6-position.
  • Synthesis : Synthesized via Friedel-Crafts alkylation and cyclization from methyl pyrrole-2-carboxylate .
  • Biological Activity : Demonstrated anti-inflammatory and analgesic effects in murine models, comparable to ibuprofen .
  • Comparison : The ketone group introduces hydrogen-bonding capability absent in the target compound, which may enhance target binding in biological systems.

N-(3-Bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

  • Substituents : Bromophenyl group and carbothioamide (C=S) instead of carboxamide (C=O).
  • Comparison : The thioamide group increases lipophilicity and may alter metabolic stability compared to the carboxamide in the target compound .

Physicochemical and Spectroscopic Properties

Compound Key Data Source
Target Compound No solubility or stability data provided; discontinued due to hazards.
N-Butyl-N-Methyl Analog Aqueous solubility enhanced via polymer composites.
(S)-tert-Butyl 8-Benzyl Derivative HR-MS: [M+H]+ = 284.1960; 13C NMR peaks at δ 156.23, 80.25.
7-Methyl-1,7-diphenyl Analog 1H NMR (δ 2.35, s, CH3); MS confirmed molecular ion.

Biological Activity

N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and research findings.

1. Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: N-tert-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
  • Molecular Formula: C18H23N3O
  • CAS Number: 899959-56-9

The compound features a pyrrolo[1,2-a]pyrazine core structure, which is known for its biological significance and utility in drug development.

2. Synthesis Methods

The synthesis of this compound typically involves several steps:

Common Synthetic Route:

  • Reaction of Aryl Aldehyde with 2-Aminopyrazine: This step is often catalyzed by iodine.
  • Cycloaddition with tert-butyl isocyanide: This forms the dihydropyrrolo structure.

3.1 Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
N-(tert-butyl)-1-phenyl...Panc-1 (pancreatic)5.6
Related Dihydropyrrolo...MCF7 (breast)7.9

These results suggest that the compound may inhibit cancer cell growth through mechanisms that are yet to be fully elucidated.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis: Similar compounds have shown to interfere with DNA replication processes.
  • Induction of apoptosis: Activation of apoptotic pathways has been observed in treated cells.

Case Study 1: Anticancer Activity in Preclinical Models

A study conducted on a series of pyrrolo[1,2-a]pyrazine derivatives demonstrated that modifications at the phenyl ring significantly influenced their cytotoxicity against pancreatic cancer cells. The study highlighted that the tert-butyl group enhances lipophilicity and cellular uptake, leading to increased efficacy.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage, indicating potential applications in treating neurodegenerative diseases.

5. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound TypeExampleBiological Activity
Imidazo[1,2-a]pyrazine DerivativesImidazo[1,2-a]pyrazineAnticancer
Dihydropyrrole DerivativesDihydropyrroleAntimicrobial

This comparison illustrates how variations in chemical structure can lead to differing biological activities.

Q & A

Q. What are the common synthetic routes for N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step pathways, including condensation reactions and cyclization processes to assemble the pyrrolo[1,2-a]pyrazine core. Key steps include:

  • Amide bond formation : Introducing the tert-butyl carboxamide group via coupling reactions with tert-butyl isocyanate or activated esters under anhydrous conditions .
  • Phenyl group incorporation : Suzuki-Miyaura cross-coupling or direct arylation using palladium catalysts (e.g., Pd(OAc)₂) to attach the phenyl moiety .
  • Optimization factors :
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce selectivity.

  • Temperature : Reflux conditions (e.g., 80–100°C) improve cyclization efficiency .

  • Catalysts : Ligands like BINAP in Pd-catalyzed reactions increase yields of substituted derivatives .

    Data Table 1 : Synthesis Optimization Parameters

    StepOptimal ConditionsYield RangePurity (HPLC)
    CyclizationTHF, 80°C, 12 h60–75%>90%
    Suzuki CouplingPd(OAc)₂, BINAP, K₃PO₄, DMF, 100°C70–85%85–95%
    Amide FormationDCM, RT, 24 h50–65%>85%

Q. What spectroscopic techniques are employed for structural elucidation, and what key spectral features are indicative of the compound’s structure?

  • ¹H/¹³C NMR :
  • Pyrrolopyrazine core : Resonances at δ 3.5–4.5 ppm (¹H, dihydro protons) and δ 120–140 ppm (¹³C, aromatic carbons) .
  • tert-butyl group : A singlet at δ 1.4 ppm (¹H, 9H) and a quaternary carbon at δ 28–30 ppm (¹³C) .
    • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 341.1972 for related compounds) confirm the molecular formula .
    • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. What are the primary biological targets and mechanisms of action proposed for this compound?

While the exact mechanism is under investigation, related dihydropyrrolopyrazines exhibit:

  • Enzyme inhibition : Binding to phosphodiesterases (PDEs) or kinases via hydrophobic interactions with the tert-butyl group .
  • Receptor modulation : Fluorophenyl or pyridinyl derivatives interact with CNS targets (e.g., serotonin receptors) due to π-π stacking .
  • Cellular assays : Preliminary data show IC₅₀ values of 0.5–5 µM in kinase inhibition assays, though results vary with substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.